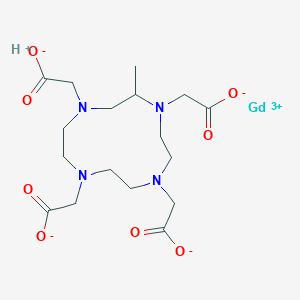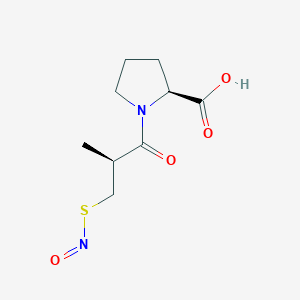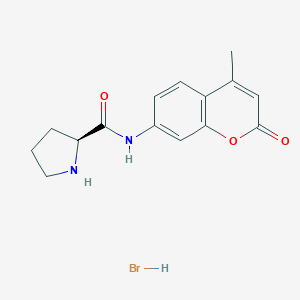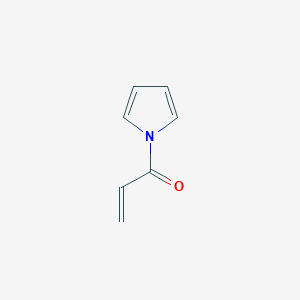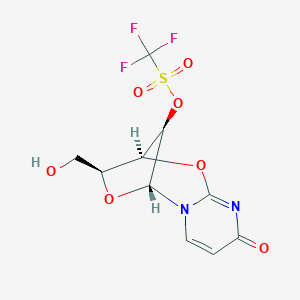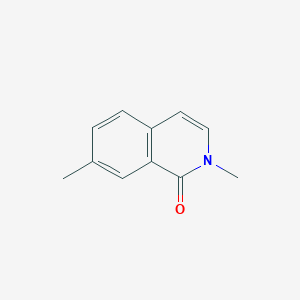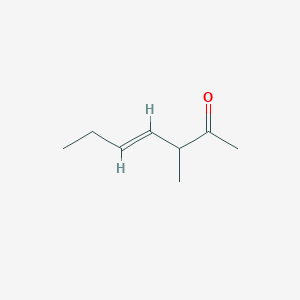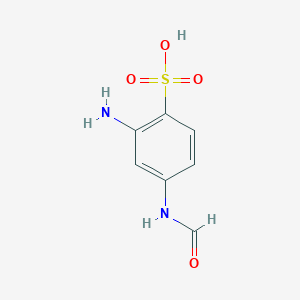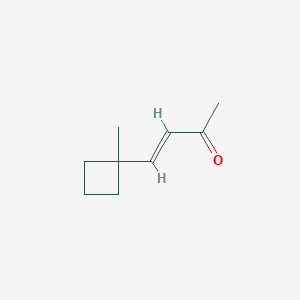
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one is a chemical compound that belongs to the family of chalcones. Chalcones are naturally occurring compounds that have been known to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been synthesized using various methods, which will be discussed in This paper will also discuss the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one.
作用机制
The mechanism of action of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is not fully understood. However, studies have shown that it inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell survival. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
生化和生理效应
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been reported to possess various biochemical and physiological effects. It inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been reported to possess anti-microbial and anti-viral activities.
实验室实验的优点和局限性
One of the advantages of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cell survival. This makes it a potential candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is its poor solubility in aqueous solutions, which makes it difficult to use in in vitro and in vivo experiments.
未来方向
There are several future directions for the research on (E)-4-(1-Methylcyclobutyl)but-3-en-2-one. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another future direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, future studies should focus on improving the solubility of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one in aqueous solutions to facilitate its use in in vitro and in vivo experiments.
合成方法
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a base catalyst such as NaOH or KOH. Another method involves the reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a Lewis acid catalyst such as BF3·Et2O. Both methods have been reported to yield (E)-4-(1-Methylcyclobutyl)but-3-en-2-one in good to excellent yields.
科学研究应用
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been reported to possess various pharmacological activities. One of the most studied activities is its anti-cancer activity. Studies have shown that (E)-4-(1-Methylcyclobutyl)but-3-en-2-one inhibits the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has also been reported to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to possess anti-microbial and anti-viral activities.
属性
CAS 编号 |
116815-81-7 |
|---|---|
产品名称 |
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
(E)-4-(1-methylcyclobutyl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3/b7-4+ |
InChI 键 |
CRMSNXKNXNDOHJ-QPJJXVBHSA-N |
手性 SMILES |
CC(=O)/C=C/C1(CCC1)C |
SMILES |
CC(=O)C=CC1(CCC1)C |
规范 SMILES |
CC(=O)C=CC1(CCC1)C |
同义词 |
3-Buten-2-one, 4-(1-methylcyclobutyl)-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



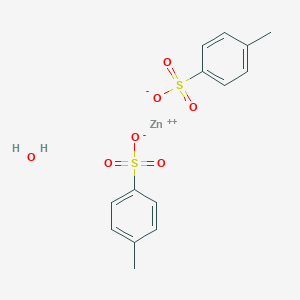
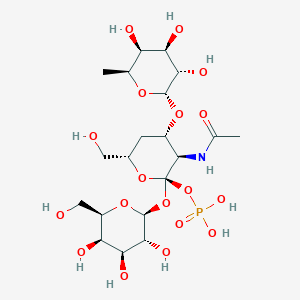
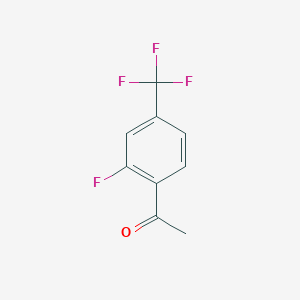
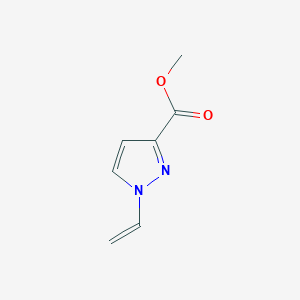
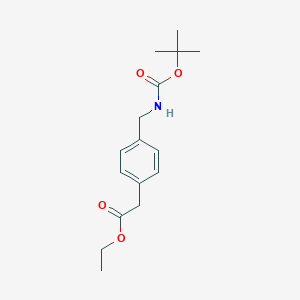
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
